1,4-Dinitropiperazine is a chemical compound with the molecular formula and a molecular weight of 144.13 g/mol. It is classified as a nitrosamine and is known for its potential carcinogenic properties, particularly in relation to nasopharyngeal carcinoma. This compound is often used in scientific research, particularly in studies related to cancer and environmental toxicity. The compound's CAS number is 140-79-4, and it is categorized under various product categories including environmental reference materials and nitrosamine research materials .
The synthesis of 1,4-Dinitropiperazine typically involves the nitration of piperazine. The process can be detailed as follows:
The molecular structure of 1,4-Dinitropiperazine can be represented using various notations:
O=NN1CCN(CC1)N=O
InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2
The structure consists of a piperazine ring with two nitro groups (-NO2) attached at the 1 and 4 positions. This configuration contributes to its reactivity and biological activity .
1,4-Dinitropiperazine undergoes various chemical reactions typical of nitro compounds:
The reactivity of 1,4-Dinitropiperazine makes it a subject of interest in studies related to its potential environmental impacts and biological effects .
The mechanism of action of 1,4-Dinitropiperazine in biological systems primarily involves its interaction with cellular components leading to DNA damage. The nitrosamine structure allows it to form reactive species that can alkylate DNA, potentially leading to mutations and cancer development. Studies have shown that compounds like 1,4-Dinitropiperazine can induce neoplastic changes in cells, particularly in the nasopharyngeal epithelium .
The compound's stability and reactivity are critical for its applications in research settings, particularly in toxicology and cancer studies .
1,4-Dinitropiperazine has several scientific uses:
Due to its carcinogenic potential, handling and application are typically restricted to controlled laboratory environments where safety protocols are enforced .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2